molecular formula C12H17BrO B116713 Benzyl 5-Bromoamyl Ether CAS No. 1014-93-3

Benzyl 5-Bromoamyl Ether

Cat. No. B116713
Key on ui cas rn: 1014-93-3
M. Wt: 257.17 g/mol
InChI Key: HGUZJKJSYSSVLK-UHFFFAOYSA-N
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Patent
US05412137

Procedure details

At a temperature of -78° C., 19.4 ml of t-butyl lithium (1.7M) is added to 4.0 gm of the above 3-bromo-phenol, n-pentyl ether in 50 mls tetrahydrofuran; and to this is added 3.3 ml of a freshly prepared solution of Li2CuCl3 (0.10M/THF). The mixture is stirred for 10 minutes, and then 4.35 grams of the 1-bromo-5-benzyloxy pentane are added. The reaction is allowed to warm slowly to ambient temperature over 12 hours and is then stirred an additional 24 hours before being quenched with silica gel. After removing the solvent, the mixture is chromatographed over silica gel (1:1 hexane:ether) to yield a crude mixture containing 3-(benzyloxypentyl)-phenol, n-pentyl ether. A solution of 6.0 gm of this crude mixture in ethanol is hydrogenated over 5% Pd on carbon for 5 hours. After filtering through celite and concentrating, pure 3-(5-hydroxypentyl)-phenol, n-pentyl ether is obtained as a clear oil by HPLC chromatography.
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Li2CuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.35 g
Type
reactant
Reaction Step Three
Name
3-(benzyloxypentyl)-phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude mixture
Quantity
6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.BrC1C=C(O)C=CC=1.[CH2:14]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:15][CH2:16][CH2:17][CH3:18].BrCCCCCOCC1C=CC=CC=1.C([O:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][C:52]1[CH:53]=[C:54]([OH:58])[CH:55]=[CH:56][CH:57]=1)C1C=CC=CC=1>O1CCCC1.C(O)C.[Pd]>[OH:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][C:52]1[CH:53]=[C:54]([OH:58])[CH:55]=[CH:56][CH:57]=1.[CH2:20]([O:19][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:21][CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
19.4 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)OCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Li2CuCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.35 g
Type
reactant
Smiles
BrCCCCCOCC1=CC=CC=C1
Step Four
Name
3-(benzyloxypentyl)-phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCCC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)OCCCCC
Step Five
Name
crude mixture
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is then stirred an additional 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
before being quenched with silica gel
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
the mixture is chromatographed over silica gel (1:1 hexane:ether)
CUSTOM
Type
CUSTOM
Details
to yield a crude mixture
FILTRATION
Type
FILTRATION
Details
After filtering through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCCCCCC=1C=C(C=CC1)O
Name
Type
product
Smiles
C(CCCC)OCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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